5-Cyclopropoxy-2-methoxy-N-methylbenzamide
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Overview
Description
5-Cyclopropoxy-2-methoxy-N-methylbenzamide is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is a benzamide derivative, characterized by the presence of a cyclopropoxy group and a methoxy group attached to the benzene ring, along with an N-methyl group on the amide nitrogen.
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-methoxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-cyclopropoxy-2-methoxybenzoic acid and N-methylamine.
Reaction Conditions: The carboxylic acid group of 5-cyclopropoxy-2-methoxybenzoic acid is first activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Cyclopropoxy-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.
Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe).
Scientific Research Applications
5-Cyclopropoxy-2-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity. The cyclopropoxy and methoxy groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Cyclopropoxy-2-methoxy-N-methylbenzamide can be compared with other benzamide derivatives such as:
N-methoxy-N-methylbenzamide: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in binding.
2-Cyclopropoxy-5-methoxy-N-methylbenzamide: Similar structure but with different positioning of the cyclopropoxy and methoxy groups, affecting its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO3/c1-13-12(14)10-7-9(16-8-3-4-8)5-6-11(10)15-2/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
XIGPTRNWFAPPSD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)OC2CC2)OC |
Origin of Product |
United States |
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